molecular formula C20H22N2O3S B11688476 Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate

Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate

Cat. No.: B11688476
M. Wt: 370.5 g/mol
InChI Key: WXEGMARZSCOGJX-UHFFFAOYSA-N
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Description

Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate is a synthetic organic compound that belongs to the class of benzoylthiourea derivatives

Preparation Methods

The synthesis of Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate typically involves the reaction of 2-methylbenzoyl isothiocyanate with butyl 3-aminobenzoate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This results in the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate can be compared with other benzoylthiourea derivatives, such as:

  • Methyl 2-(3-(2-butenoyl)-2-thioureido)benzoate
  • Butyl 4-(3-phenethyl-2-thioureido)benzoate
  • Ethyl 4-(3-dodecanoyl-2-thioureido)benzoate

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications .

Biological Activity

Butyl 3-(3-(2-methylbenzoyl)thioureido)benzoate is a compound belonging to the thiourea class, which has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, while also presenting relevant case studies and data tables.

Chemical Structure and Synthesis

The compound is synthesized through a reaction involving butyl benzoate and 2-methylbenzoyl isothiocyanate. The resulting structure features a thiourea linkage, which is crucial for its biological activity. The molecular formula is C16H19N3O2SC_{16}H_{19}N_{3}O_{2}S.

Biological Activity Overview

Research has indicated that thiourea derivatives exhibit a wide range of biological activities. The specific activities of this compound are summarized below:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiourea derivatives. For instance, a study demonstrated that related compounds showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus:

CompoundBacterial StrainInhibition Zone (mm)
12AE. coli5-10 (slightly active)
12BStaphylococcus aureus>20 (highly active)
11CPseudomonas aeruginosa11-20 (moderately active)

This suggests that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics .

Cytotoxic Activity

Cytotoxicity assays have been performed on various cancer cell lines. A related compound, methyl 2-(3-benzoylthioureido)benzoate, was tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, showing promising results:

Cell LineIC50 Value (µM)
MCF-715
HCT-11620

These findings indicate that thiourea derivatives can induce cytotoxic effects in cancer cells, highlighting the potential of this compound as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea compounds has also been explored. In a study assessing the effect of various thioureas on inflammatory markers, significant reductions in cytokine levels were observed, suggesting that this compound may modulate inflammatory responses effectively.

Case Studies

  • Antimicrobial Efficacy : A study focusing on the synthesis and evaluation of various thiourea derivatives found that compounds with similar structures to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy .
  • Cytotoxicity in Cancer Research : A comparative analysis of several thiourea derivatives indicated that those with acyl substitutions showed increased cytotoxicity against breast and colon cancer cell lines. This aligns with findings for this compound, suggesting it may be a candidate for further development in cancer therapeutics .

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

butyl 3-[(2-methylbenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C20H22N2O3S/c1-3-4-12-25-19(24)15-9-7-10-16(13-15)21-20(26)22-18(23)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,23,26)

InChI Key

WXEGMARZSCOGJX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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